1-Bromo-2-(1-bromopropan-2-yl)benzene
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Overview
Description
1-Bromo-2-(1-bromopropan-2-yl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where two bromine atoms are attached to the benzene ring and a propyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1-bromopropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(1-propyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may use continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1-bromopropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution, reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Major Products Formed
Substitution: 2-(1-propyl)benzene derivatives with different functional groups.
Oxidation: 2-(1-propyl)benzoic acid or 2-(1-propyl)benzyl alcohol.
Reduction: 2-(1-propyl)benzene.
Scientific Research Applications
1-Bromo-2-(1-bromopropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-bromopropan-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The propyl group can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(1-bromopropyl)benzene: Similar structure but different positioning of bromine atoms.
1-Bromo-2-(1-chloropropan-2-yl)benzene: Chlorine atom instead of bromine.
1-Bromo-2-(1-fluoropropan-2-yl)benzene: Fluorine atom instead of bromine.
Uniqueness
1-Bromo-2-(1-bromopropan-2-yl)benzene is unique due to its specific arrangement of bromine atoms and the propyl group. This structure allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C9H10Br2 |
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Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-2-(1-bromopropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
MTYNYRRCCANETM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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